molecular formula C20H24N6O3 B2834038 8-(2-((4-methoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923684-62-2

8-(2-((4-methoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2834038
CAS RN: 923684-62-2
M. Wt: 396.451
InChI Key: XMXZRHMQWJKZFS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains an imidazo[2,1-f]purine core, which is a type of purine derivative. Purines are important components in many biological systems, being integral parts of DNA and RNA .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the amino group might be involved in reactions with acids or electrophiles, while the purine core might undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would likely be determined experimentally. These properties can be influenced by factors such as the compound’s functional groups and molecular structure .

Scientific Research Applications

Antiviral Activity

F3289-0962 has been studied for its antiviral properties. Researchers have explored its effects against specific viruses, aiming to understand its mechanism of action and potential therapeutic applications. Further investigations may reveal its efficacy in combating viral infections .

Fluorescent Probes and Imaging Agents

Fluorescent compounds play a crucial role in biological imaging and diagnostics. F3289-0962, due to its unique structure, could serve as a fluorescent probe. Scientists have examined its fluorescence properties, stability, and cellular uptake. It may find applications in live-cell imaging, drug delivery, or disease detection .

Organic Synthesis and Medicinal Chemistry

The synthesis of F3289-0962 involves multicomponent reactions, making it an interesting target for organic chemists. Its structural features provide opportunities for further derivatization. Researchers have explored modifications to enhance its solubility, stability, and bioactivity. Medicinal chemists may investigate its potential as a lead compound for drug development .

Photodynamic Therapy (PDT)

Furocoumarins, a class of compounds to which F3289-0962 belongs, are used as photosensitizers in PDT. These compounds generate reactive oxygen species upon exposure to light, selectively damaging cancer cells. F3289-0962 could be evaluated for its PDT efficacy, especially in skin-related diseases .

Polymer Science and Materials Engineering

Fluorinated compounds often exhibit unique properties desirable for materials science. Researchers have explored incorporating F3289-0962 into polymers or copolymers. Its chemical inertness, stability, and electronic properties make it appealing for applications such as flexible electrodes, electroluminescent devices, and energy storage capacitors .

Heterocyclic Chemistry and Drug Design

The imidazo[2,1-f]purine core of F3289-0962 is a valuable scaffold in drug design. Medicinal chemists may explore its potential as a kinase inhibitor, receptor modulator, or other therapeutic agents. Rational modifications could enhance its selectivity and binding affinity .

Safety and Hazards

The safety and hazards associated with this compound would need to be determined through experimental testing. This could include tests to determine the compound’s toxicity, potential for causing irritation, and environmental impact .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in medicine or as a chemical tool in biological research. Additionally, researchers might investigate ways to optimize its synthesis or modify its structure to enhance its properties .

properties

IUPAC Name

6-[2-(4-methoxyanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3/c1-12-13(2)26-16-17(23(3)20(28)24(4)18(16)27)22-19(26)25(12)11-10-21-14-6-8-15(29-5)9-7-14/h6-9,21H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXZRHMQWJKZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCNC4=CC=C(C=C4)OC)N(C(=O)N(C3=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-((4-methoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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